molecular formula C8H10N2O2 B6614886 4-hydroxy-3-methylbenzohydrazide CAS No. 39635-01-3

4-hydroxy-3-methylbenzohydrazide

Cat. No.: B6614886
CAS No.: 39635-01-3
M. Wt: 166.18 g/mol
InChI Key: RPDINTDFCPXGKI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxy (-OH) group at the 4-position and a methyl (-CH₃) group at the 3-position of the benzene ring. This compound is synthesized via condensation of 4-hydroxy-3-methylbenzoic acid hydrazide with substituted benzaldehydes under reflux conditions . The hydroxy group facilitates hydrogen bonding, influencing its crystal packing and intermolecular interactions, while the methyl group contributes to steric effects and hydrophobic interactions . Its structural and electronic properties make it a candidate for antimicrobial and pharmaceutical applications .

Properties

IUPAC Name

4-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(8(12)10-9)2-3-7(5)11/h2-4,11H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDINTDFCPXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylbenzohydrazide can be synthesized through the reaction of 4-hydroxy-3-methylbenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Hydroxy-3-methylbenzaldehyde+Hydrazine hydrate4-Hydroxy-3-methylbenzohydrazide\text{4-Hydroxy-3-methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Hydroxy-3-methylbenzohydrazide} 4-Hydroxy-3-methylbenzaldehyde+Hydrazine hydrate→4-Hydroxy-3-methylbenzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for 4-hydroxy-3-methylbenzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-3-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Substituents Key Physicochemical Properties References
4-Hydroxy-3-methylbenzohydrazide 4-OH, 3-CH₃ Melting point: 486–488 K; forms intramolecular O–H⋯O bonds and 3D hydrogen-bonded networks .
4-Methoxybenzohydrazide 4-OCH₃ Higher solubility in polar solvents due to electron-donating methoxy group; lacks strong hydrogen-bond donors .
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂ Enhanced electron density improves interaction with biological targets; exhibits antibacterial activity against Bacillus subtilis .
N’-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide 4-NO₂, 3-CH₃, 2-OH Nitro group increases electrophilicity; shows higher antimicrobial efficacy compared to non-nitro derivatives .

Key Observations :

  • Hydrogen Bonding: The hydroxy group in 4-hydroxy-3-methylbenzohydrazide enables intramolecular O–H⋯O bonds and robust intermolecular networks, enhancing thermal stability compared to methoxy or dimethylamino analogs .
  • Solubility: Methoxy and dimethylamino substituents improve solubility in organic solvents but reduce hydrogen-bonding capacity .
  • Bioactivity: Nitro and dimethylamino groups enhance antimicrobial activity, while hydroxy and methyl groups balance hydrophobicity and target specificity .
Structural and Crystallographic Differences
  • Dihedral Angles :
    • 4-Hydroxy-3-methylbenzohydrazide derivatives exhibit dihedral angles of ~19° between aromatic rings, promoting planar conformations favorable for π-π stacking .
    • Methoxy-substituted analogs (e.g., 4-methoxybenzohydrazide) show larger dihedral angles (up to 25°), reducing π-π interactions .
  • Hydrogen-Bond Networks :
    • Intramolecular O–H⋯O bonds in 4-hydroxy derivatives stabilize crystal lattices, whereas methoxy derivatives rely on weaker C–H⋯O interactions .

Key Differences :

  • Catalysts : Some syntheses use Na₂S₂O₅ in DMF for intermediate steps , while others avoid catalysts, relying on solvent polarity .
  • Reaction Time : Nitro-substituted derivatives require longer reflux periods due to reduced aldehyde reactivity .

Trends :

  • Electron-Withdrawing Groups : Nitro substituents enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
  • Hydroxy vs. Methoxy : Hydroxy derivatives exhibit moderate activity due to balanced hydrophobicity and hydrogen bonding, whereas methoxy analogs show lower efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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